molecular formula C26H24N2O2 B258277 1,1'-[1,4-Phenylenedi(carbonyl)]bis-1,2,3,4-tetrahydroquinoline

1,1'-[1,4-Phenylenedi(carbonyl)]bis-1,2,3,4-tetrahydroquinoline

Cat. No. B258277
M. Wt: 396.5 g/mol
InChI Key: KUJMNZSEWQAUPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1'-[1,4-Phenylenedi(carbonyl)]bis-1,2,3,4-tetrahydroquinoline, also known as PTQ, is a heterocyclic compound with potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively. In

Mechanism of Action

The mechanism of action of 1,1'-[1,4-Phenylenedi(carbonyl)]bis-1,2,3,4-tetrahydroquinoline is not fully understood. However, it has been suggested that 1,1'-[1,4-Phenylenedi(carbonyl)]bis-1,2,3,4-tetrahydroquinoline and its derivatives may exert their biological activities through the inhibition of specific enzymes or the modulation of cellular signaling pathways.
Biochemical and Physiological Effects:
1,1'-[1,4-Phenylenedi(carbonyl)]bis-1,2,3,4-tetrahydroquinoline has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells and induce apoptosis. 1,1'-[1,4-Phenylenedi(carbonyl)]bis-1,2,3,4-tetrahydroquinoline has also been shown to exhibit anti-inflammatory and antioxidant activities. In addition, 1,1'-[1,4-Phenylenedi(carbonyl)]bis-1,2,3,4-tetrahydroquinoline derivatives have been studied for their potential use as enzyme inhibitors.

Advantages and Limitations for Lab Experiments

1,1'-[1,4-Phenylenedi(carbonyl)]bis-1,2,3,4-tetrahydroquinoline has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit various biological activities. However, 1,1'-[1,4-Phenylenedi(carbonyl)]bis-1,2,3,4-tetrahydroquinoline also has some limitations. It is relatively unstable and can degrade over time, which may affect its biological activity. Additionally, 1,1'-[1,4-Phenylenedi(carbonyl)]bis-1,2,3,4-tetrahydroquinoline derivatives may exhibit different biological activities than 1,1'-[1,4-Phenylenedi(carbonyl)]bis-1,2,3,4-tetrahydroquinoline itself, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 1,1'-[1,4-Phenylenedi(carbonyl)]bis-1,2,3,4-tetrahydroquinoline and its derivatives. One area of research could focus on the development of more stable derivatives of 1,1'-[1,4-Phenylenedi(carbonyl)]bis-1,2,3,4-tetrahydroquinoline with improved biological activity. Another area of research could focus on the elucidation of the mechanism of action of 1,1'-[1,4-Phenylenedi(carbonyl)]bis-1,2,3,4-tetrahydroquinoline and its derivatives. Additionally, 1,1'-[1,4-Phenylenedi(carbonyl)]bis-1,2,3,4-tetrahydroquinoline and its derivatives could be studied for their potential use in the treatment of various diseases, including cancer and inflammatory disorders. Finally, 1,1'-[1,4-Phenylenedi(carbonyl)]bis-1,2,3,4-tetrahydroquinoline derivatives could be studied for their potential use as enzyme inhibitors in drug discovery.

Synthesis Methods

1,1'-[1,4-Phenylenedi(carbonyl)]bis-1,2,3,4-tetrahydroquinoline can be synthesized using various methods, including the one-pot synthesis method and the solvent-free microwave-assisted synthesis method. The one-pot synthesis method involves the reaction of 1,2,3,4-tetrahydroquinoline with 1,4-phenylenediacetyl chloride in the presence of a base catalyst. The solvent-free microwave-assisted synthesis method involves the reaction of 1,2,3,4-tetrahydroquinoline with 1,4-phenylenediacetyl chloride under microwave irradiation without the use of any solvent. Both methods have been shown to be effective in synthesizing 1,1'-[1,4-Phenylenedi(carbonyl)]bis-1,2,3,4-tetrahydroquinoline with high yields.

Scientific Research Applications

1,1'-[1,4-Phenylenedi(carbonyl)]bis-1,2,3,4-tetrahydroquinoline has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit antitumor, anti-inflammatory, and antioxidant activities. 1,1'-[1,4-Phenylenedi(carbonyl)]bis-1,2,3,4-tetrahydroquinoline has also been studied for its potential use as a fluorescent probe for the detection of metal ions. Additionally, 1,1'-[1,4-Phenylenedi(carbonyl)]bis-1,2,3,4-tetrahydroquinoline derivatives have been synthesized and studied for their potential use as enzyme inhibitors.

properties

Product Name

1,1'-[1,4-Phenylenedi(carbonyl)]bis-1,2,3,4-tetrahydroquinoline

Molecular Formula

C26H24N2O2

Molecular Weight

396.5 g/mol

IUPAC Name

[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]-(3,4-dihydro-2H-quinolin-1-yl)methanone

InChI

InChI=1S/C26H24N2O2/c29-25(27-17-5-9-19-7-1-3-11-23(19)27)21-13-15-22(16-14-21)26(30)28-18-6-10-20-8-2-4-12-24(20)28/h1-4,7-8,11-16H,5-6,9-10,17-18H2

InChI Key

KUJMNZSEWQAUPH-UHFFFAOYSA-N

SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C3=CC=C(C=C3)C(=O)N4CCCC5=CC=CC=C54

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C3=CC=C(C=C3)C(=O)N4CCCC5=CC=CC=C54

Origin of Product

United States

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